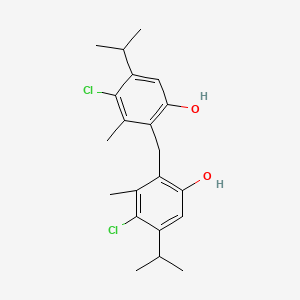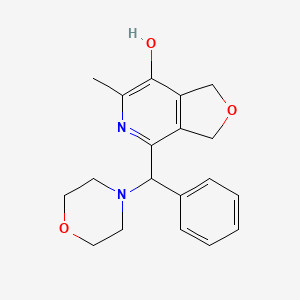
4,4'-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate is a heterocyclic organic compound with the molecular formula C52H92O8 and a molecular weight of 845.28208 g/mol . This compound is known for its complex structure, which includes a cyclohexane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate typically involves the reaction of cyclohexane derivatives with succinic anhydride and long-chain alkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, including the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to ensure high purity and yield. The exact methods can vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-octadecenylsuccinate
- 4-Benzyl hydrogen-2-dodecenylsuccinate
- 4,4’,4’'-(Nitrilotri(propylene)) hydrogen-2-octadecenylsuccinate
Uniqueness
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate stands out due to its unique combination of a cyclohexane ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94247-47-9 |
|---|---|
Molecular Formula |
C52H92O8 |
Molecular Weight |
845.3 g/mol |
IUPAC Name |
4-[(E)-19-[4-[(E)-19-(3-carboxypropanoyloxy)nonadec-17-enyl]cyclohexyl]nonadec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C52H92O8/c53-49(54)41-43-51(57)59-45-33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-47-37-39-48(40-38-47)36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34-46-60-52(58)44-42-50(55)56/h29-30,33-34,47-48H,1-28,31-32,35-46H2,(H,53,54)(H,55,56)/b33-29+,34-30+ |
InChI Key |
XANYPLGKZCGDPD-BNRZXNFUSA-N |
Isomeric SMILES |
C1C(CCC(C1)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O |
Canonical SMILES |
C1CC(CCC1CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


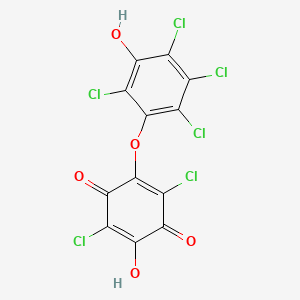
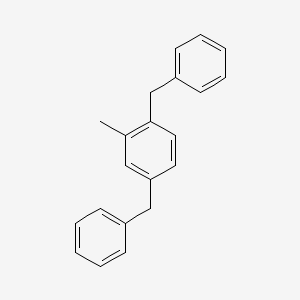



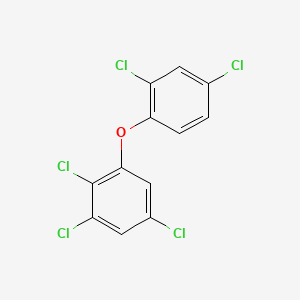
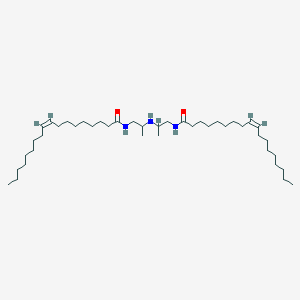
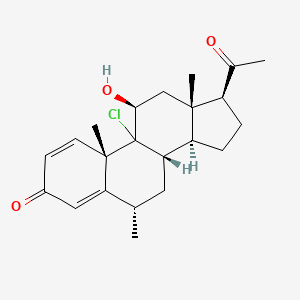
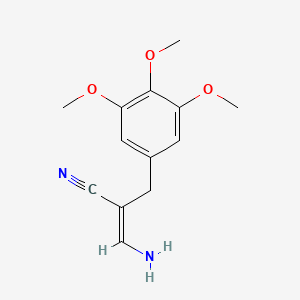
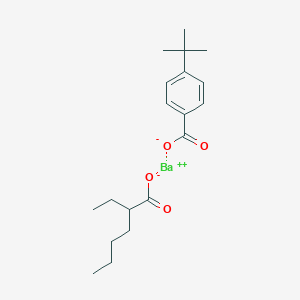
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
